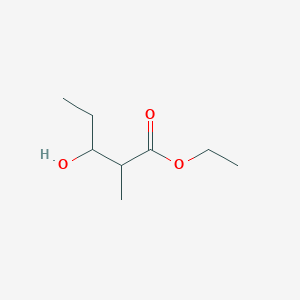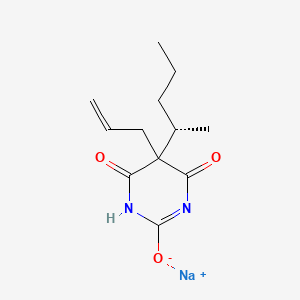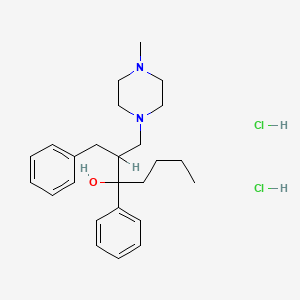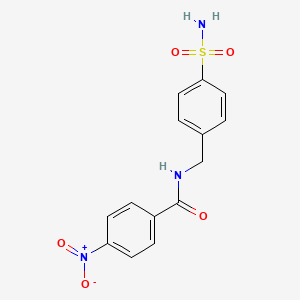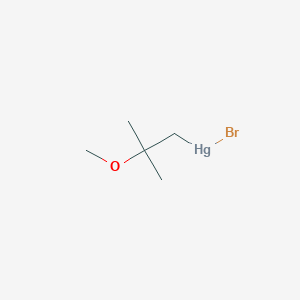
Bromo(2-methoxy-2-methylpropyl)mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bromo(2-methoxy-2-methylpropyl)mercury: is an organomercury compound with the molecular formula C5H11BrHgO . This compound is characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to a propyl chain, which is further bonded to a mercury atom. Organomercury compounds are known for their diverse applications in various fields, including chemistry and medicine, due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bromo(2-methoxy-2-methylpropyl)mercury typically involves the reaction of 2-methoxy-2-methylpropyl bromide with a mercury salt, such as mercuric acetate or mercuric chloride, in the presence of a suitable solvent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity of the compound. The reaction conditions are optimized to minimize by-products and ensure efficient production.
化学反应分析
Types of Reactions: Bromo(2-methoxy-2-methylpropyl)mercury undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Oxidation and Reduction Reactions: The mercury center can undergo oxidation or reduction, leading to the formation of different organomercury species.
Complexation Reactions: The compound can form complexes with various ligands, affecting its reactivity and stability.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium halides or alkoxides, typically carried out in polar solvents like ethanol or acetone.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired oxidation or reduction state.
Complexation Reactions: Ligands such as phosphines or amines are used to form stable complexes with the mercury center.
Major Products Formed:
Substitution Reactions: Products include various substituted organomercury compounds.
Oxidation and Reduction Reactions: Products include different oxidation states of the mercury center.
Complexation Reactions: Products include stable organomercury-ligand complexes.
科学研究应用
Chemistry: Bromo(2-methoxy-2-methylpropyl)mercury is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds. It is also employed in the study of organomercury chemistry and its reactivity.
Biology: In biological research, organomercury compounds are used to study the effects of mercury on biological systems. This compound can be used as a model compound to investigate mercury’s interaction with biomolecules.
Medicine: Organomercury compounds have been explored for their potential therapeutic applications, including their use as antimicrobial agents. This compound may be studied for its biological activity and potential medicinal uses.
Industry: In the industrial sector, organomercury compounds are used in various applications, including catalysis and material science. This compound can be utilized in the development of new materials and catalytic processes.
作用机制
The mechanism of action of bromo(2-methoxy-2-methylpropyl)mercury involves its interaction with various molecular targets. The mercury center can form covalent bonds with nucleophilic sites on biomolecules, such as thiol groups in proteins. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes. The bromine atom and the methoxy group can also influence the compound’s reactivity and interaction with molecular targets.
相似化合物的比较
Methylmercury: Another organomercury compound with a simpler structure, known for its toxicity and environmental impact.
Ethylmercury: Similar to methylmercury but with an ethyl group, used in some vaccines as a preservative.
Phenylmercury: Contains a phenyl group, used in various industrial applications.
Uniqueness: Bromo(2-methoxy-2-methylpropyl)mercury is unique due to the presence of the bromine atom and the methoxy group, which can influence its chemical reactivity and interaction with molecular targets. This compound’s specific structure allows for unique applications and reactivity compared to other organomercury compounds.
属性
CAS 编号 |
52026-66-1 |
|---|---|
分子式 |
C5H11BrHgO |
分子量 |
367.64 g/mol |
IUPAC 名称 |
bromo-(2-methoxy-2-methylpropyl)mercury |
InChI |
InChI=1S/C5H11O.BrH.Hg/c1-5(2,3)6-4;;/h1H2,2-4H3;1H;/q;;+1/p-1 |
InChI 键 |
CWXPEJKEUXTWHW-UHFFFAOYSA-M |
规范 SMILES |
CC(C)(C[Hg]Br)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


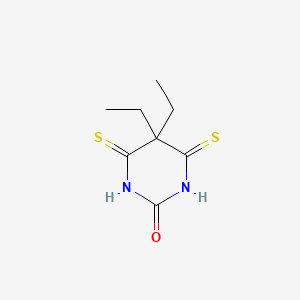
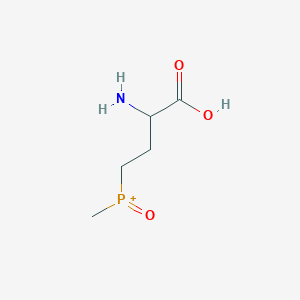
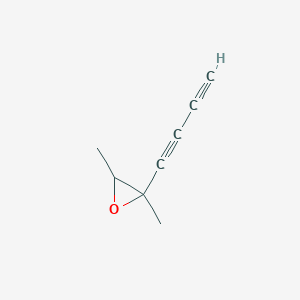
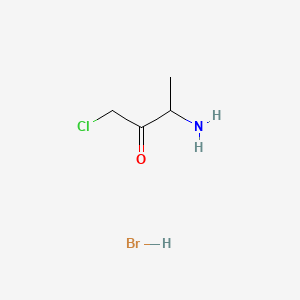
![[6-(4-Chlorophenoxy)pyridin-3-yl]acetic acid](/img/structure/B14653079.png)
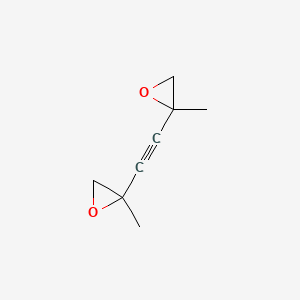
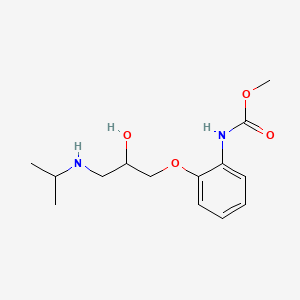
![6-[(7-Ethoxy-3-ethyl-7-methylnon-2-EN-1-YL)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B14653093.png)
![4H-[1,3]thiazolo[5,4-f][1,4]benzothiazine](/img/structure/B14653096.png)

